Cas no 10323-39-4 (4-Bromo-2-tert-butylphenol)
4-Bromo-2-tert-butylphenol Chemical and Physical Properties
Names and Identifiers
-
- 4-bromo-2-tert-butylphenol
- 4-Bromo-2-(tert-butyl)phenol
- Phenol,4-bromo-2-(1,1-dimethylethyl)-
- 2-t-Butyl-4-bromophenol
- 2-tert-butyl-4-bromophenol
- 3-tert-butyl-4-hydroxybromobenzene
- 4-Bromo-2-t-butyl phenol
- Phenol,4-bromo-2-tert-butyl
- NSC 98326
- Phenol, 4-bromo-2-(1,1-dimethylethyl)-
- 4-Bromo-2-t-butylphenol
- Phenol, 4-bromo-2-tert-butyl-
- NSC98326
- 4-Bromo-2-(1,1-dimethylethyl)phenol
- 4-bromo-2- t-butylphenol
- NCIOpen2_006448
- 4-Bromo-2-tert-butyl-phenol
- IKMJSWBFODAWTC-UHFFFAOYSA-N
- AK
- MFCD00192645
- 2-Tert-butyl-4-bromophenol;Phenol, 4-bromo-2-(1,1-dimethylethyl)-
- AMY9074
- AKOS015949027
- A896574
- DTXSID60145704
- NSC-98326
- B4315
- Z1269183272
- FT-0710869
- CS-11175
- MB00881
- SY008171
- BCP33719
- CS-0130915
- 10323-39-4
- EN300-141690
- SCHEMBL396749
- DA-16117
- 4-Bromo-2-tert-butylphenol
-
- MDL: MFCD00192645
- Inchi: 1S/C10H13BrO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,1-3H3
- InChI Key: IKMJSWBFODAWTC-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)C(C)(C)C)O
Computed Properties
- Exact Mass: 228.01500
- Monoisotopic Mass: 228.015
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 20.2
Experimental Properties
- Density: 1.341±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 128-130 ºC (6 Torr)
- Flash Point: 105.9±21.8 ºC,
- Refractive Index: 1.5590 to 1.5630
- Solubility: Almost insoluble (0.087 g/l) (25 º C),
- PSA: 20.23000
- LogP: 3.45220
4-Bromo-2-tert-butylphenol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H302+H312+H332-H315-H319
- Warning Statement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- Safety Instruction: H303+H313+H333
- Storage Condition:0-10°C
4-Bromo-2-tert-butylphenol Customs Data
- HS CODE:2908199090
- Customs Data:
China Customs Code:
2908199090Overview:
HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%
4-Bromo-2-tert-butylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM276910-5g |
4-Bromo-2-(tert-butyl)phenol |
10323-39-4 | 95+% | 5g |
$284 | 2021-06-16 | |
| Chemenu | CM276910-5g |
4-Bromo-2-(tert-butyl)phenol |
10323-39-4 | 95+% | 5g |
$284 | 2022-06-14 | |
| Apollo Scientific | OR921949-1g |
4-Bromo-2-tert-butylphenol |
10323-39-4 | 0.97 | 1g |
£15.00 | 2025-02-20 | |
| Apollo Scientific | OR921949-5g |
4-Bromo-2-tert-butylphenol |
10323-39-4 | 0.97 | 5g |
£21.00 | 2025-02-20 | |
| abcr | AB446105-1 g |
2-Tert-butyl-4-bromophenol, min. 95%; . |
10323-39-4 | 1g |
€87.80 | 2023-04-22 | ||
| abcr | AB446105-5 g |
2-Tert-butyl-4-bromophenol, min. 95%; . |
10323-39-4 | 5g |
€148.90 | 2023-04-22 | ||
| abcr | AB446105-10 g |
2-Tert-butyl-4-bromophenol, min. 95%; . |
10323-39-4 | 10g |
€210.00 | 2023-04-22 | ||
| abcr | AB446105-25 g |
2-Tert-butyl-4-bromophenol, min. 95%; . |
10323-39-4 | 25g |
€362.00 | 2023-04-22 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4315-1g |
4-Bromo-2-tert-butylphenol |
10323-39-4 | 95.0%(GC) | 1g |
¥640.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4315-5g |
4-Bromo-2-tert-butylphenol |
10323-39-4 | 95.0%(GC) | 5g |
¥2560.0 | 2022-05-30 |
4-Bromo-2-tert-butylphenol Suppliers
4-Bromo-2-tert-butylphenol Related Literature
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1. Attempts to find a solution to the problem of atropisomer interconversion in 1,8-diarylnaphthalenes and 5,6-diarylacenaphthenesMelanie Steele,Michael Watkinson,Andrew Whiting J. Chem. Soc. Perkin Trans. 1 2001 588
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Luis M. Alcazar-Roman,Brendan J. O'Keefe,Marc A. Hillmyer,William B. Tolman Dalton Trans. 2003 3082
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Paul Hindmarsh,Marcus J. Watson,Michael Hird,John W. Goodby J. Mater. Chem. 1995 5 2111
Additional information on 4-Bromo-2-tert-butylphenol
Chemical Profile of 4-Bromo-2-tert-butylphenol (CAS No. 10323-39-4)
4-Bromo-2-tert-butylphenol, identified by its Chemical Abstracts Service (CAS) number 10323-39-4, is a brominated aromatic compound featuring a phenolic hydroxyl group and a tert-butyl substituent. This molecular structure imparts unique chemical properties, making it a valuable intermediate in synthetic chemistry and pharmaceutical research. The presence of both bromine and tert-butyl groups enhances its reactivity, enabling diverse functionalization pathways that are exploited in the development of novel compounds.
The synthesis of 4-Bromo-2-tert-butylphenol typically involves bromination of 2-tert-butylphenol using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is often conducted under controlled conditions to ensure regioselectivity, with the bromine atom preferentially substituting at the para position relative to the hydroxyl group due to electronic and steric effects. This regioselectivity is crucial for achieving the desired product with minimal side reactions, which is essential for pharmaceutical applications where purity is paramount.
In recent years, 4-Bromo-2-tert-butylphenol has garnered attention in the field of medicinal chemistry due to its potential as a building block for drug discovery. Its aromatic ring system can be further modified through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce various pharmacophores. These modifications have led to the development of novel compounds with antimicrobial, anti-inflammatory, and anticancer properties. For instance, derivatives of this compound have been explored as inhibitors of specific enzyme targets, demonstrating promising preclinical activity.
The tert-butyl group in 4-Bromo-2-tert-butylphenol not only influences the electronic properties of the aromatic ring but also provides steric hindrance, which can be leveraged to modulate binding interactions in drug design. This steric effect is particularly useful in creating molecules with improved solubility and reduced toxicity. Additionally, the bromine atom serves as a versatile handle for further functionalization, allowing chemists to tailor the compound’s properties for specific applications.
Recent studies have highlighted the role of 4-Bromo-2-tert-butylphenol in materials science, where it is used as a precursor for polymer additives and flame retardants. The bromine atom enhances the flame-retardant properties of polymers by participating in char formation mechanisms, while the phenolic hydroxyl group contributes to thermal stability. These applications underscore the compound’s versatility beyond pharmaceuticals.
The chemical reactivity of 4-Bromo-2-tert-butylphenol also makes it a valuable tool in organic synthesis. It can undergo nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles, enabling the introduction of diverse functional groups at specific positions on the aromatic ring. This reactivity has been exploited in the synthesis of complex heterocyclic compounds, which are prevalent in many biologically active molecules.
In conclusion, 4-Bromo-2-tert-butylphenol (CAS No. 10323-39-4) is a multifaceted compound with significant utility in both pharmaceutical and materials science research. Its unique structural features—combining a brominated aromatic ring with a phenolic hydroxyl group and a tert-butyl substituent—make it an indispensable intermediate for synthetic chemists. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in advancing chemical innovation.
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